molecular formula C11H8N6 B14917285 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile

Cat. No.: B14917285
M. Wt: 224.22 g/mol
InChI Key: ZWVQGGRGNGRKJU-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that features both imidazo[1,2-a]pyridine and 1,2,4-triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde and an isonitrile in the presence of a catalyst. This multicomponent reaction can be carried out under mild conditions, often using a copper(I) catalyst and an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition of key enzymes or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.

    1,2,4-Triazole derivatives: Compounds with the 1,2,4-triazole ring are known for their diverse pharmacological properties.

Uniqueness

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile is unique due to the combination of both imidazo[1,2-a]pyridine and 1,2,4-triazole moieties, which can confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C11H8N6

Molecular Weight

224.22 g/mol

IUPAC Name

1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C11H8N6/c12-5-10-13-8-17(15-10)7-9-6-16-4-2-1-3-11(16)14-9/h1-4,6,8H,7H2

InChI Key

ZWVQGGRGNGRKJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN3C=NC(=N3)C#N

Origin of Product

United States

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